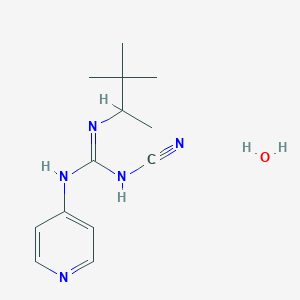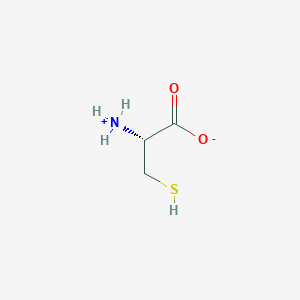
1,4-Dimethoxy-2-naphthylamine
Descripción general
Descripción
1,4-Dimethoxy-2-naphthylamine is a disubstituted naphthoimidazoles intermediate with potential use as an anti-inflammatory agent . It has a molecular weight of 203.24 and a molecular formula of C12H13NO2 .
Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene ring with two methoxy groups attached at the 1 and 4 positions, and an amine group at the 2 position .
Physical And Chemical Properties Analysis
This compound is a dark grey solid . It has a molecular weight of 203.24 and a molecular formula of C12H13NO2 . Other physical and chemical properties specific to this compound were not found in the search results.
Aplicaciones Científicas De Investigación
Electropolymerization and Electrochemical Behavior
Electropolymerization in Acid Media : Arévalo et al. (1990) explored the electrooxidation of 1-naphthylamine, a compound structurally similar to 1,4-Dimethoxy-2-naphthylamine, in aqueous acid media, leading to the formation of a polymer film through C-N coupling. This study provides insights into the electropolymerization mechanism of such compounds (Arévalo et al., 1990).
Electrochemical Oxidation Studies : Research by Vettorazzi et al. (1981) and Marioli et al. (1989) on 1-naphthylamine in various solvents like acetonitrile and methylene chloride provides valuable information on its anodic oxidation, product distribution, and temperature effects, which can be extrapolated to understand the electrochemical properties of this compound (Vettorazzi et al., 1981); (Marioli et al., 1989).
Chemosensor Development
- Fluorescent Chemosensor for Metal Ions : Ghosh et al. (2010) synthesized an epoxy-based polymer with 1-naphthylamine units, which showed selective sensing behavior for Fe³⁺ ions. This indicates the potential of this compound derivatives in the development of selective chemosensors (Ghosh et al., 2010).
Synthetic Chemistry Applications
- Derivative Synthesis : Hong (1982) discussed the reactions of N-acyl-1,4-dimethoxy-2-naphthylamines with N,N-dimethylformamide dialkyl acetals, leading to the synthesis of N,N-dimethyl-N'-2-(1,4-dimethoxy)naphthylurea. This showcases the compound's utility in creating specific urea derivatives (Hong, 1982).
Photocatalytic Reactions
- Photocatalytic Additions : Jahjah et al. (2011) utilized photochemical electron transfer to add N,N-dimethylnaphthylamine derivatives to electron-deficient alkenes, highlighting the role of this compound derivatives in photocatalytic reactions (Jahjah et al., 2011).
Biological Interactions
Allelochemical Stress on Algae : Qian et al. (2009) investigated the effects of N-phenyl-2-naphthylamine on Chlorella vulgaris, providing insights into how derivatives of this compound might interact with biological systems (Qian et al., 2009).
QSAR Study for Anti-Cancer Activities : Ali and Saeed (2016) conducted a QSAR study on 5,8-dimethoxy-1,4-naphthoquinones, closely related to this compound, revealing insights into their anti-cancer activities and chemical-biological interactions (Ali & Saeed, 2016).
Direcciones Futuras
While specific future directions for 1,4-Dimethoxy-2-naphthylamine are not mentioned in the search results, it’s worth noting that similar compounds have been the subject of ongoing research in areas such as fluorescent chemical sensors, synergistic catalysis, targeting drug delivery, and artificial transmembrane channels .
Propiedades
IUPAC Name |
1,4-dimethoxynaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXKFYQJYMINLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356257 | |
| Record name | 1,4-dimethoxy-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50885-06-8 | |
| Record name | 1,4-dimethoxy-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)


![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)

